molecular formula C14H18N4O4 B12696787 5'-Butanoyl-2',3'-dideoxyinosine CAS No. 141363-96-4

5'-Butanoyl-2',3'-dideoxyinosine

Cat. No.: B12696787
CAS No.: 141363-96-4
M. Wt: 306.32 g/mol
InChI Key: GABXFXYBTIQILK-VHSXEESVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Nucleoside Analog Development

The journey toward 5'-butanoyl-2',3'-dideoxyinosine began with the mid-20th century discovery that nucleoside analogs could interfere with viral replication. Early breakthroughs included arabinose-derived analogs like cytarabine (Ara-C), which demonstrated anticancer properties through DNA chain termination. The 1980s witnessed a paradigm shift with the development of 2',3'-dideoxynucleosides, such as 2',3'-dideoxyinosine (didanosine), which became critical in HIV treatment due to their ability to halt reverse transcriptase-mediated DNA synthesis. These chain-terminating analogs lacked the 3'-hydroxyl group essential for phosphodiester bond formation, creating a structural blueprint for subsequent modifications.

The rationale for further derivatization emerged from limitations in early dideoxynucleosides, including poor oral bioavailability and rapid metabolic degradation. Prodrug strategies, such as esterification at the 5'-position, gained traction as methods to enhance membrane permeability and prolong systemic exposure. This historical progression set the stage for synthesizing 5'-butanoyl-2',3'-dideoxyinosine, combining the established antiviral framework of dideoxyinosine with modern pharmacokinetic optimization techniques.

Structural Relationship to Parent Compound 2',3'-Dideoxyinosine

5'-Butanoyl-2',3'-dideoxyinosine retains the core structure of its parent compound while introducing critical modifications (Table 1). The molecule preserves the hypoxanthine base and dideoxyribose sugar moiety, which lacks hydroxyl groups at both the 2' and 3' positions—a defining feature of chain-terminating nucleosides. The singular structural divergence lies in the esterification of the 5'-hydroxyl group with a butanoyl moiety, converting the polar hydroxyl into a lipophilic ester.

Table 1: Structural Comparison of 2',3'-Dideoxyinosine and 5'-Butanoyl-2',3'-Dideoxyinosine

Property 2',3'-Dideoxyinosine 5'-Butanoyl-2',3'-Dideoxyinosine
Molecular Formula C₁₀H₁₂N₄O₃ C₁₄H₁₈N₄O₄
Molecular Weight (g/mol) 236.23 306.32
5'-Substituent -OH -OCO(CH₂)₂CH₃
Hydroxyl Groups 5'-OH None (esterified)
CAS Number 69655-05-6 141363-96-4

This esterification alters the molecule's partition coefficient, as evidenced by the increased molecular weight and hydrocarbon content. The butanoyl group introduces a four-carbon aliphatic chain, substantially modifying the compound's solubility profile compared to the parent dideoxyinosine.

Rationale for 5'-O-Butanoylation in Nucleoside Chemistry

The 5'-O-butanoylation of dideoxyinosine serves multiple strategic purposes in nucleoside analog design. First, esterification shields the 5'-hydroxyl group from enzymatic phosphorylation, a common metabolic inactivation pathway for nucleoside analogs. Second, the butanoyl group enhances lipophilicity, facilitating passive diffusion across biological membranes—a critical factor for oral bioavailability. Third, this modification creates a prodrug that may undergo enzymatic hydrolysis in vivo to release the active dideoxyinosine metabolite.

Synthetic routes to 5'-butanoyl-2',3'-dideoxyinosine often begin with protecting the nucleoside's base and hydroxyl groups before introducing the acyl moiety. For example, benzyl or p-methoxybenzyl groups may protect the N1 and 5'-O positions during radical deoxygenation steps. Subsequent acylation with butanoyl chloride under controlled conditions yields the target compound, though yields depend heavily on reaction optimization.

Recent advances in biocatalytic synthesis have opened alternative pathways. Engineered enzymes like purine nucleoside phosphorylase (PNP) and ribokinase (RK) demonstrate promise for stereoselective production of modified nucleosides, including 5'-acylated derivatives. These enzymatic methods offer advantages in regioselectivity over traditional chemical synthesis, particularly in avoiding undesired side reactions at the nucleoside's sensitive N-glycosidic bond.

Properties

CAS No.

141363-96-4

Molecular Formula

C14H18N4O4

Molecular Weight

306.32 g/mol

IUPAC Name

[(2S,5R)-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl butanoate

InChI

InChI=1S/C14H18N4O4/c1-2-3-11(19)21-6-9-4-5-10(22-9)18-8-17-12-13(18)15-7-16-14(12)20/h7-10H,2-6H2,1H3,(H,15,16,20)/t9-,10+/m0/s1

InChI Key

GABXFXYBTIQILK-VHSXEESVSA-N

Isomeric SMILES

CCCC(=O)OC[C@@H]1CC[C@@H](O1)N2C=NC3=C2N=CNC3=O

Canonical SMILES

CCCC(=O)OCC1CCC(O1)N2C=NC3=C2N=CNC3=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5’-Butanoyl-2’,3’-dideoxyinosine typically involves multiple steps starting from inosine. The key steps include:

    Protection of the hydroxyl groups: on the ribose ring to prevent unwanted reactions.

    Selective removal of the 2’ and 3’ hydroxyl groups: to form the dideoxy structure.

    Introduction of the butanoyl group: at the 5’ position through esterification.

Industrial Production Methods: Industrial production of this compound may involve biocatalytic processes, leveraging engineered enzymes to enhance yield and selectivity. Techniques such as bioretrosynthesis, which involves the use of engineered biocatalysts in multistep pathways, can be employed to optimize production efficiency .

Chemical Reactions Analysis

Types of Reactions: 5’-Butanoyl-2’,3’-dideoxyinosine can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the nucleobase or the ribose ring.

    Reduction: Typically involves the reduction of any oxidized functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the nucleobase or the ribose ring.

Common Reagents and Conditions:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Nucleophiles: Such as ammonia or amines for substitution reactions.

Major Products: The major products depend on the specific reaction conditions but can include various modified nucleosides with altered functional groups.

Scientific Research Applications

5’-Butanoyl-2’,3’-dideoxyinosine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5’-Butanoyl-2’,3’-dideoxyinosine involves its incorporation into viral DNA by reverse transcriptase, leading to chain termination. This prevents the completion of the viral DNA strand, thereby inhibiting viral replication . The compound is metabolized to its active form, which competes with natural nucleotides for incorporation into the DNA strand.

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological profile of 5'-butanoyl-2',3'-dideoxyinosine can be contextualized against three key analogs:

2',3'-Dideoxyinosine (ddI)

  • Structure : Lacks hydroxyl groups at the 2' and 3' positions of the ribose ring.
  • Pharmacokinetics : Demonstrates poor BBB penetration due to efflux via probenecid-sensitive transporters in the choroid plexus .
  • Metabolism: Rapidly deaminated to dideoxyadenosine, limiting its plasma half-life .
  • Therapeutic Use : Historically used in HIV therapy but associated with neurotoxicity and mitochondrial dysfunction .

3'-Azido-3'-Deoxythymidine (AZT)

  • Structure : Contains a 3'-azido group instead of the 2',3'-dideoxy modification.
  • Pharmacokinetics : Higher BBB permeability than ddI due to passive diffusion and reduced reliance on efflux transporters .
  • Metabolism : Primarily glucuronidated in the liver, with a longer half-life than ddI .
  • Toxicity : Linked to hematologic toxicity but fewer neurotoxic effects compared to ddI .

2',3'-Dideoxyinosine-5'-Triphosphate (ddI-TP)

  • Structure : Phosphorylated derivative of ddI with a 5'-triphosphate group.
  • Function : Acts as a chain terminator in viral DNA synthesis due to incorporation into nascent DNA strands .
  • Limitations : Requires intracellular phosphorylation for activation, a rate-limiting step in its efficacy .

Comparative Data Table

Parameter 5'-Butanoyl-ddI (Inferred) ddI AZT ddI-TP
Molecular Weight ~300–350 g/mol* 236.2 g/mol 267.2 g/mol 514.1 g/mol
Lipophilicity (LogP) Increased (butanoyl ester) Low (polar hydroxyls) Moderate (azido group) Very low (polar phosphate)
BBB Penetration Likely improved Limited High Negligible
Metabolic Stability Enhanced ester hydrolysis Rapid deamination Glucuronidation Requires phosphorylation
Toxicity Profile Potential neurotoxicity* Neurotoxic Hematotoxic Mitochondrial toxicity

*Inferred from structural modifications; direct data unavailable.

Key Research Findings and Implications

  • Transport Mechanisms: The butanoyl ester may reduce dependence on probenecid-sensitive efflux transporters, addressing ddI’s BBB limitation . However, esterases in plasma and tissues could hydrolyze the prodrug, releasing ddI and reintroducing its toxicity risks .
  • Metabolic Pathways: Unlike ddI-TP, which requires intracellular activation, 5'-butanoyl-ddI’s lipophilicity might facilitate passive diffusion into cells, bypassing phosphorylation bottlenecks .
  • Safety Considerations: The ester modification could mitigate rapid systemic clearance but may introduce new toxicity risks, such as butanoyl-related metabolic byproducts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.